2-epi-Darunavir

説明

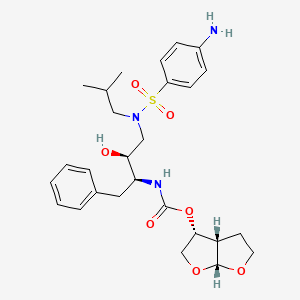

2-epi-Darunavir is a stereoisomer of Darunavir, a well-known antiretroviral medication used in the treatment and prevention of human immunodeficiency virus (HIV) infection. Darunavir is a protease inhibitor that works by inhibiting the HIV-1 protease enzyme, which is essential for the viral replication process . The “2-epi” prefix indicates a specific stereochemical configuration at the second carbon atom, which can influence the compound’s biological activity and pharmacokinetic properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-epi-Darunavir involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of various functional groups and stereochemical centers. The synthesis typically involves:

- Formation of the bicyclic core through cyclization reactions.

- Introduction of the sulfonamide group via sulfonylation reactions.

- Stereoselective reduction and protection/deprotection steps to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

- Use of high-yielding and scalable reactions.

- Implementation of continuous flow chemistry to enhance efficiency.

- Optimization of reaction conditions to minimize by-products and purification steps.

化学反応の分析

Types of Reactions: 2-epi-Darunavir undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: Introduction of functional groups via nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further modified to enhance its pharmacological properties.

科学的研究の応用

2-epi-Darunavir has several scientific research applications, including:

Chemistry: Used as a model compound to study stereochemical effects on biological activity.

Biology: Investigated for its potential to inhibit other proteases beyond HIV-1 protease.

Industry: Utilized in the development of new antiretroviral therapies and drug formulations.

作用機序

2-epi-Darunavir exerts its effects by inhibiting the HIV-1 protease enzyme. The mechanism involves:

Binding to the active site: The compound binds to the dimeric active site of the protease enzyme, preventing the cleavage of viral precursor proteins.

Inhibition of dimerization: It also prevents the dimerization of the protease enzyme, which is essential for its catalytic activity.

類似化合物との比較

Darunavir: The parent compound with a different stereochemical configuration.

Amprenavir: Another protease inhibitor with a similar mechanism of action.

Ritonavir: Often used in combination with Darunavir to enhance its bioavailability.

Uniqueness: 2-epi-Darunavir is unique due to its specific stereochemical configuration, which can influence its binding affinity and inhibitory activity. This makes it a valuable compound for studying the effects of stereochemistry on drug efficacy and resistance profiles .

生物活性

2-epi-Darunavir is a synthetic analog of Darunavir, a well-established protease inhibitor used primarily in the treatment of HIV-1. The compound's unique stereochemistry distinguishes it from its parent compound, potentially influencing its biological activity, pharmacokinetics, and therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, interaction with viral targets, and potential applications in treating other viral infections.

This compound functions primarily as an inhibitor of the HIV-1 protease enzyme. The mechanism involves:

- Binding to the Active Site : this compound binds to the dimeric active site of the HIV protease, preventing the cleavage of viral precursor proteins essential for viral maturation.

- Inhibition of Dimerization : The compound also inhibits the dimerization process necessary for the protease's catalytic activity, thereby halting viral replication.

This dual mechanism is crucial for controlling viral load in infected individuals and contributes to its efficacy against resistant strains of HIV.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant biological activity against HIV-1. Its structural modifications enhance its binding affinity and inhibitory capacity compared to Darunavir, particularly against resistant viral strains. The following table summarizes key biological activities and comparative efficacy:

| Compound | Target Virus | Mechanism | Efficacy Against Resistant Strains |

|---|---|---|---|

| This compound | HIV-1 | Protease inhibition | Enhanced compared to Darunavir |

| Darunavir | HIV-1 | Protease inhibition | Effective but less so against some variants |

| Amprenavir | HIV-1 | Protease inhibition | Moderate |

| Ritonavir | HIV-1 | Protease inhibition (boosting agent) | Effective but used mainly in combination |

Case Studies

Several studies have explored the efficacy of this compound in both laboratory and clinical settings:

- In Vitro Studies : Laboratory investigations demonstrated that this compound effectively inhibited HIV replication in cell cultures, with IC50 values indicating potent antiviral activity.

- Resistance Profiles : Comparative studies showed that this compound retains activity against several HIV variants that exhibit resistance to standard protease inhibitors. This characteristic makes it a promising candidate for further development in resistant cases.

- Potential Against Other Viruses : Recent research has also investigated the potential application of this compound against SARS-CoV-2 due to its protease inhibitory properties. Preliminary findings suggest that it may inhibit the viral replication process, indicating a broader antiviral potential.

Interaction with Cytochrome P450 Enzymes

The metabolic profile of this compound reveals significant interactions with cytochrome P450 enzymes, particularly CYP3A. Such interactions can affect the metabolism of co-administered drugs, necessitating careful monitoring when used in combination therapies. Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects.

特性

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJHOAVZSMMDJ-WBAQKLHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850141-19-4 | |

| Record name | Darunavir, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850141194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARUNAVIR, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3D7B080E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。